molecular formula C22H30O8S2 B12801576 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid CAS No. 61575-07-3

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid

Cat. No.: B12801576
CAS No.: 61575-07-3
M. Wt: 486.6 g/mol
InChI Key: DKEYFPUXDZCQIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid typically involves the reaction of 4-sulfophenol with 1,10-dibromodecane, followed by the reaction with sodium benzenesulfonate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, affecting their folding and stability.

Comparison with Similar Compounds

Similar Compounds

    4-((10-(4-Sulfophenyl)decoxy)decyl)benzenesulfonic acid: Similar structure but with different alkyl chain length.

    1,10-Bis(4-sulfophenoxy)decane: Similar functional groups but different overall structure.

Uniqueness

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid is unique due to its specific combination of sulfonic acid groups and a long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes .

Properties

CAS No.

61575-07-3

Molecular Formula

C22H30O8S2

Molecular Weight

486.6 g/mol

IUPAC Name

4-[10-(4-sulfophenoxy)decoxy]benzenesulfonic acid

InChI

InChI=1S/C22H30O8S2/c23-31(24,25)21-13-9-19(10-14-21)29-17-7-5-3-1-2-4-6-8-18-30-20-11-15-22(16-12-20)32(26,27)28/h9-16H,1-8,17-18H2,(H,23,24,25)(H,26,27,28)

InChI Key

DKEYFPUXDZCQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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